Mal-bis-PEG3-DBCO
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Overview
Description
Mal-bis-PEG3-DBCO is a specialized compound used primarily in bio-conjugation and click chemistry. It contains a terminal maleimide group and two dibenzocyclooctyne (DBCO) groups linked through a linear polyethylene glycol (PEG) chain. This structure allows it to facilitate strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, making it highly valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-bis-PEG3-DBCO is synthesized through a series of chemical reactions involving the conjugation of maleimide and DBCO groups via a PEG linker. The process typically involves:
Activation of Maleimide: The maleimide group is activated to react with thiol groups.
PEGylation: The PEG chain is introduced to enhance solubility and reduce steric hindrance.
DBCO Conjugation: DBCO groups are attached to the PEG chain, enabling the compound to participate in SPAAC reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:
Batch Processing: Large-scale reactors are used to carry out the chemical reactions.
Purification: Techniques such as chromatography are employed to ensure the compound’s purity.
Quality Control: Rigorous testing is conducted to confirm the compound’s specifications.
Chemical Reactions Analysis
Types of Reactions
Mal-bis-PEG3-DBCO primarily undergoes:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the DBCO group and azide-containing molecules, forming stable triazole linkages.
Michael Addition: The maleimide group reacts with thiol groups in a Michael addition reaction, forming stable thioether bonds.
Common Reagents and Conditions
Reagents: Azide-containing molecules, thiol-containing molecules.
Conditions: Mild buffer conditions, room temperature, absence of copper catalyst for SPAAC
Major Products
Triazole Linkages: Formed from SPAAC reactions.
Thioether Bonds: Resulting from Michael addition reactions
Scientific Research Applications
Mal-bis-PEG3-DBCO is widely used in various fields:
Chemistry: Utilized in click chemistry for the synthesis of complex molecules.
Biology: Employed in bio-conjugation to attach biomolecules such as proteins and antibodies.
Medicine: Used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of functionalized materials and drug delivery systems.
Mechanism of Action
Mal-bis-PEG3-DBCO exerts its effects through:
SPAAC Reaction: The DBCO groups react with azide groups, forming stable triazole linkages without the need for a copper catalyst.
Michael Addition: The maleimide group reacts with thiol groups, forming stable thioether bonds.
Molecular Targets and Pathways
Azide Groups: Targeted by DBCO groups in SPAAC reactions.
Thiol Groups: Targeted by maleimide groups in Michael addition reactions
Comparison with Similar Compounds
Similar Compounds
Mal-PEG4-bis-PEG3-DBCO: Contains an additional PEG unit, offering increased solubility and flexibility.
Mal-PEG3-DBCO: Lacks the bis-PEG3 structure, making it less versatile.
Uniqueness
Mal-bis-PEG3-DBCO stands out due to its dual functionality, allowing it to participate in both SPAAC and Michael addition reactions. This versatility makes it highly valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C70H84N8O17 |
---|---|
Molecular Weight |
1309.5 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[3-[3-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C70H84N8O17/c79-62(21-23-69(86)77-49-57-13-3-1-9-53(57)17-19-55-11-5-7-15-60(55)77)71-30-37-88-41-45-92-47-43-90-39-32-73-64(81)28-35-94-51-59(75-66(83)27-34-76-67(84)25-26-68(76)85)52-95-36-29-65(82)74-33-40-91-44-48-93-46-42-89-38-31-72-63(80)22-24-70(87)78-50-58-14-4-2-10-54(58)18-20-56-12-6-8-16-61(56)78/h1-16,25-26,59H,21-24,27-52H2,(H,71,79)(H,72,80)(H,73,81)(H,74,82)(H,75,83) |
InChI Key |
YVRVBZDYHPVZNT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)NC(=O)CCN7C(=O)C=CC7=O |
Origin of Product |
United States |
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